REACTION_CXSMILES
|
[C:1]1([C:7]2[N:8]=[C:9]3[CH2:14][CH2:13][CH2:12][CH2:11][N:10]3[CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:16]Br.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:16][C:15]1[N:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:9]2=[N:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=C2N(CCCC2)C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with NaHSO3 (40%, 30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography (SiO2, eluent:CH2Cl2 to CH2Cl2/MeOH 20:1)
|
Type
|
CUSTOM
|
Details
|
to obtain a brown solid, 2.0 g, 82% yield
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(N=C2N1CCCC2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |